molecular formula C11H15NO B064362 (R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol CAS No. 173034-70-3

(R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol

Cat. No.: B064362
CAS No.: 173034-70-3
M. Wt: 177.24 g/mol
InChI Key: BMEHDCBKAUDFBH-DFWSTUSTSA-N
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Description

®-1-[®-alpha-Methylbenzyl)aziridine-2-methanol is a chiral aziridine derivative that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity, making them valuable intermediates in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-[®-alpha-Methylbenzyl)aziridine-2-methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chiral starting material, ®-alpha-Methylbenzylamine.

    Formation of Aziridine Ring: The aziridine ring is formed through a cyclization reaction. One common method involves the reaction of ®-alpha-Methylbenzylamine with an appropriate epoxide under basic conditions to yield the aziridine ring.

    Introduction of Methanol Group: The final step involves the introduction of the methanol group at the 2-position of the aziridine ring. This can be achieved through nucleophilic substitution reactions using methanol as the nucleophile.

Industrial Production Methods

Industrial production of ®-1-[®-alpha-Methylbenzyl)aziridine-2-methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-1-[®-alpha-Methylbenzyl)aziridine-2-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aziridine ring to an amine or other reduced forms.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Ring-Opening Reactions: Due to the ring strain, the aziridine ring can be opened under acidic or basic conditions, leading to the formation of amino alcohols or other ring-opened products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like methanol, ethanol, and amines are employed in substitution reactions.

    Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for ring-opening reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, substituted, and ring-opened derivatives of ®-1-[®-alpha-Methylbenzyl)aziridine-2-methanol.

Scientific Research Applications

®-1-[®-alpha-Methylbenzyl)aziridine-2-methanol has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ®-1-[®-alpha-Methylbenzyl)aziridine-2-methanol involves its reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic attack or ring-opening reactions. These interactions can modulate biological pathways and lead to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Aziridine: The parent compound of the aziridine family, known for its high reactivity and use in polymer chemistry.

    Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity but different ring strain and properties.

    Epoxide: A three-membered oxygen-containing heterocycle with similar ring strain and reactivity.

Uniqueness

®-1-[®-alpha-Methylbenzyl)aziridine-2-methanol is unique due to its chiral nature and the presence of both an aziridine ring and a methanol group. This combination of features imparts specific reactivity and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

[(2R)-1-[(1R)-1-phenylethyl]aziridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(12-7-11(12)8-13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3/t9-,11-,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEHDCBKAUDFBH-DFWSTUSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@@H]2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426841
Record name ST031676
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173034-70-3
Record name ST031676
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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